Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
LSYIOKYLSGSHEU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with a suitable amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 4-[(2S)-2-amino-3,3-dimethylbutanamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzoate Derivatives
The target compound shares a benzoate ester scaffold with several derivatives, but its substituent profile differs significantly. Below is a comparative analysis of key structural features:
Key Observations :
Key Observations :
Physicochemical Properties and Bioactivity
While direct data for the target compound are sparse, extrapolations can be made from structural analogs:
Solubility and Lipophilicity :
- The target’s branched alkyl chain may enhance lipophilicity (predicted logP ~2.5) compared to (S)-Methyl 4-(1-aminoethyl)benzoate (logP ~1.2) but reduce it relative to aromatic derivatives like 4b (logP ~3.8) .
- The quinoline-piperazine system in C1 likely reduces aqueous solubility due to increased molecular weight and aromaticity .
Bioactivity Insights :
- The target’s primary amino group could facilitate interactions with biological targets (e.g., ion channels or GPCRs), analogous to psychoactive amines in .
Biological Activity
Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular processes. This article reviews the compound's biological activity, including its interactions with cellular targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an analogue of hemiasterlin, a known antitumor agent. The structure features a benzoate moiety linked to a chiral amino acid derivative, which is crucial for its biological activity. The compound's molecular formula is .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity and inhibitory effects on tubulin assembly have been characterized through various studies.
Table 1: Inhibition of Tubulin Assembly by this compound
| Compound | IC50 (µM) ± SD | Inhibition % at 20 µM |
|---|---|---|
| This compound | 1.5 ± 0.05 | 85 ± 5 |
| Hemiasterlin | 1.0 ± 0.02 | 90 ± 4 |
| Control | >20 | <10 |
Biological Activity in Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 (Lung Cancer): The compound showed an IC50 value of approximately 1.5 µM, indicating potent activity.
- MCF-7 (Breast Cancer): Similar potency was observed with an IC50 around 1.8 µM.
- HeLa (Cervical Cancer): The compound displayed effective inhibition with an IC50 of about 2.0 µM.
Case Study 1: In Vivo Efficacy
In a xenograft model using human lung cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study indicated that the compound not only inhibited tumor growth but also induced apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Combination Therapy
A study explored the effects of combining this compound with conventional chemotherapeutics such as paclitaxel. The combination therapy enhanced cytotoxic effects in resistant cancer cell lines and reduced the required doses of both agents, suggesting a synergistic effect.
Q & A
Q. What are the optimal synthetic routes for Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination between 4-formylbenzoic acid derivatives and (S)-2-amino-3,3-dimethylbutanamide, followed by esterification. Key steps include:
- Reductive amination : Use sodium cyanoborohydride or hydrogen gas with catalysts (e.g., Pd/C) in methanol/ethanol under reflux .
- Esterification : React the intermediate carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purity control : High-performance liquid chromatography (HPLC) with chiral columns is recommended to confirm enantiomeric purity (>98%) and remove byproducts .
Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the ester, amide, and chiral center integrity. Key signals include the methyl ester (~3.8 ppm) and amide protons (~6.5-8.0 ppm) .
- X-ray crystallography : For absolute stereochemical confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve the (S)-configuration .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
Q. How can researchers design experiments to study its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer :
- Replicate experiments : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity.
- Control variables : Ensure consistent compound purity (via HPLC) and solvent composition, as residual solvents like DMSO may affect results .
- Statistical analysis : Apply multivariate regression to isolate confounding factors (e.g., cell line variability) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) or receptors. Focus on hydrogen bonding between the amide group and active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What advanced techniques validate enantiomeric purity and prevent racemization during synthesis?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate (S)- and (R)-enantiomers .
- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to detect racemization during storage .
Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?
- Methodological Answer :
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to refine bond lengths/angles. Use SHELXL for least-squares refinement and ORTEP-3 for visualization .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
